molecular formula C30H53BrO2 B14271123 Benzene, 2-bromo-1,4-bis(dodecyloxy)- CAS No. 171368-73-3

Benzene, 2-bromo-1,4-bis(dodecyloxy)-

Cat. No.: B14271123
CAS No.: 171368-73-3
M. Wt: 525.6 g/mol
InChI Key: AMFBSQRKOXTUCT-UHFFFAOYSA-N
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Description

Benzene, 2-bromo-1,4-bis(dodecyloxy)- is an organic compound with the molecular formula C30H53BrO2 It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by bromine and dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-bromo-1,4-bis(dodecyloxy)- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-dihydroxybenzene followed by the alkylation of the resulting 2-bromo-1,4-dihydroxybenzene with dodecyl bromide. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of Benzene, 2-bromo-1,4-bis(dodecyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-bromo-1,4-bis(dodecyloxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1,4-bis(dodecyloxy)benzene, while oxidation with potassium permanganate can produce 2-bromo-1,4-benzoquinone .

Scientific Research Applications

Benzene, 2-bromo-1,4-bis(dodecyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-1,4-bis(dodecyloxy)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atom and dodecyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 2-bromo-1,4-bis(dodecyloxy)- is unique due to the presence of long dodecyloxy chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other similar compounds that may have shorter alkyl chains or different substituents.

Properties

CAS No.

171368-73-3

Molecular Formula

C30H53BrO2

Molecular Weight

525.6 g/mol

IUPAC Name

2-bromo-1,4-didodecoxybenzene

InChI

InChI=1S/C30H53BrO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-28-23-24-30(29(31)27-28)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3

InChI Key

AMFBSQRKOXTUCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCCCCCC)Br

Origin of Product

United States

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